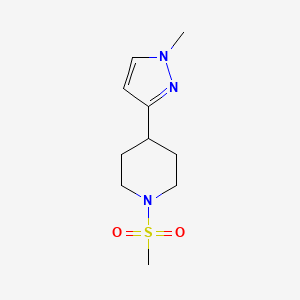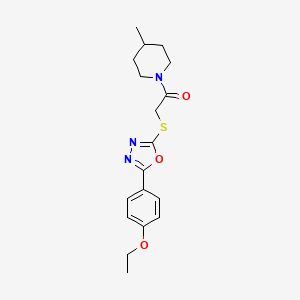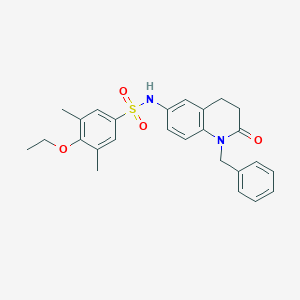![molecular formula C19H14N8O2S B2366017 3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890602-66-1](/img/structure/B2366017.png)
3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic molecule that belongs to the class of 1,3,4-thiadiazoles . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of 3- (4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids and phosphorus oxychloride . A new series of 6-substituted-3- (4-methyl-1,2,3-thiadiazolyl) [1,2,4]triazolo [3,4-b] [1,3,4]thiadizoles were rationally designed and synthesized .Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazoles are diverse and depend on the nature of the substituents. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazoles depend on their structure and the nature of their substituents. For instance, bromine derivatives as a large electron withdrawing group showed good inhibitory activity against urease .Aplicaciones Científicas De Investigación
- Researchers have synthesized and evaluated 1,3,4-thiadiazole derivatives, including our compound of interest, for their antimicrobial potential .
- Researchers explore its potential as a core structure for developing novel drugs with activities such as antipsychotic, antihistamine, antioxidant, and anti-inflammatory effects .
- Researchers use them for target-templated in situ chemistry, where specific reactions occur in the presence of a biological target .
Antimicrobial Activity
Drug Discovery and Medicinal Chemistry
Combinatorial Chemistry and Target-Templated Reactions
Enzyme Inhibitors and Enzyme-Related Diseases
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound 3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a type of triazole derivative . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
It is known that triazole compounds, in general, can interact with their targets through hydrogen bonding and dipole interactions .
Biochemical Pathways
Triazole derivatives are known to have a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Result of Action
Given the broad spectrum of biological activities of triazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
3-benzyl-6-[5-methyl-1-(4-nitrophenyl)triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N8O2S/c1-12-17(21-24-25(12)14-7-9-15(10-8-14)27(28)29)18-23-26-16(20-22-19(26)30-18)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZIIAYBSSUKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)



![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365944.png)


![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)


![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)
